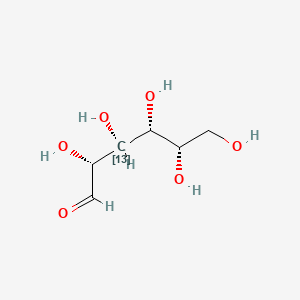
L-Idose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Idose-13C-1 is a stable isotope-labeled compound, specifically the 13C-labeled form of L-Idose. L-Idose is a monosaccharide, which is the L-isomer of D-Idose. The incorporation of the 13C isotope makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-1 involves the incorporation of the 13C isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotope. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process is optimized to ensure high yield and purity, and it often involves multiple steps, including purification and quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Idose-13C-1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives of this compound. These products are often used in further research and applications .
Wissenschaftliche Forschungsanwendungen
L-Idose-13C-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrates in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes .
Wirkmechanismus
The mechanism of action of L-Idose-13C-1 involves its incorporation into various biochemical pathways. The 13C isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Idose-13C-1 include other isotope-labeled monosaccharides, such as:
D-Idose-13C-1: The D-isomer of L-Idose labeled with 13C.
L-Glucose-13C-1: The L-isomer of glucose labeled with 13C.
D-Glucose-13C-1: The D-isomer of glucose labeled with 13C
Uniqueness
This compound is unique due to its specific labeling with the 13C isotope and its L-configuration. This makes it particularly useful in studies where the differentiation between L- and D-isomers is crucial. Its unique properties allow for precise tracking and analysis in various scientific research applications .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-SMXRVYQBSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















